molecular formula C15H16O4 B178684 Isomeranzin CAS No. 1088-17-1

Isomeranzin

Cat. No. B178684
CAS RN: 1088-17-1
M. Wt: 260.28 g/mol
InChI Key: OMOYQLRHKFGVGN-UHFFFAOYSA-N
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Description

Isomeranzin is a coumarin compound . It has been isolated from Poncirus trifoliate Raf and Citrus maxima . It exhibits cholinesterase inhibition and has anti-inflammatory activity . It suppresses inflammation by inhibiting M1 macrophage polarization through the p65, NF-κB, and ERK pathway .


Molecular Structure Analysis

The molecular formula of Isomeranzin is C15H16O4 . Its molecular weight is 260.3 g/mol . The SMILES representation of its structure is CC(C)C(=O)CC1=C(C=CC2=C1OC(=O)C=C2)OC .


Physical And Chemical Properties Analysis

Isomeranzin appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Anti-Inflammatory Properties

Isomeranzin has been identified as having significant anti-inflammatory properties. A study by Xu et al. (2016) found that isomeranzin isolated from Murraya exotica suppresses inflammation by inhibiting M1 macrophage polarization, a critical factor in inflammatory diseases. This effect was linked to the down-regulation of NF-κB and ERK signals in the macrophages. The study also highlighted isomeranzin's potential in vivo, showing it could improve survival rates, reduce tissue damage, and decrease inflammatory cytokines in LPS-induced sepsis models, as well as in DSS and TNBS-induced colitis models (Xu et al., 2016).

Presence in Citrus Juices

Isomeranzin has been identified in various citrus juices. Li et al. (2019) conducted a study using a combination of solid phase extraction and HPLC with photodiode array and fluorescence detection to determine the presence of isomeranzin in citrus juices, including sweet orange and pummelo juice. The study emphasizes the relevance of isomeranzin in the nutritional and health aspects of citrus fruits (Li et al., 2019).

Pharmacological Activities

The pharmacological activities of isomeranzin have been a subject of interest. Patel and Patel (2022) conducted a comprehensive review on the biological importance and pharmacological activities of compounds including meranzin and isomeranzin, highlighting their potential against various human health complications. This suggests the broad scope of isomeranzin's application in the development of medications (Patel & Patel, 2022).

Isolation and Identification

Isomeranzin has been isolated and identified from various plant sources. A study by Wen-cai (2012) identified isomeranzin among the chemical constituents isolated from the fruits of Citrus grandis 'Tomentosa'. This highlights the diverse natural sources from which isomeranzin can be obtained and studied for its various applications (Wen-cai, 2012).

Metabolic Profile Studies

The metabolic profile of isomeranzin has been studied to understand its bioactivities. Cheng et al. (2021) utilized mass spectrometry-based metabolomics to determine the metabolic characterizations of isomeranzin, among other compounds. This research is crucial in understanding how isomeranzin behaves in biological systems and its potential therapeutic applications (Cheng et al., 2021).

Safety And Hazards

When handling Isomeranzin, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas .

Future Directions

Isomeranzin has shown potential in suppressing inflammation by controlling M1 macrophage polarization through the NF-κB and ERK pathway . This suggests that it could be further studied for its potential in treating various kinds of inflammatory diseases .

properties

IUPAC Name

7-methoxy-8-(3-methyl-2-oxobutyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-9(2)12(16)8-11-13(18-3)6-4-10-5-7-14(17)19-15(10)11/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOYQLRHKFGVGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC1=C(C=CC2=C1OC(=O)C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isomeranzin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
226
Citations
G Xu, L Feng, P Song, F Xu, A Li, Y Wang… - International …, 2016 - Elsevier
… isomeranzin isolating from Murraya exotica as well as potential molecular mechanisms. Results showed that isomeranzin … RNA silencing indicated suppression of isomeranzin in NF-κB …
Number of citations: 35 www.sciencedirect.com
Q LIU, X XU, J WAN, C XIE, L YAN… - Chinese Journal of …, 2011 - ingentaconnect.com
Objective: To establish a high-speed counter-current chromatography(HSCCC) method for preparation and separation of the components of Exocarpium Citri Grandis. Methods: …
Number of citations: 3 www.ingentaconnect.com
MM Hossain, F Tahia, MA Al Mansur… - … University Journal of …, 2016 - researchgate.net
Four coumarin derivatives were isolated from the methanol extract of stem bark of Murraya koenigii (Linn.) Spreng. Extensive spectroscopic studies, including high field NMR analyses …
Number of citations: 3 www.researchgate.net
N Rastogi, J Abaul, KS Goh, A Devallois… - FEMS Immunology & …, 1998 - academic.oup.com
… Isomeranzin, heraclenol and canellal were obtained by chromatography of a chloroform extract of dried, powdered leaves as reported earlier [7]. Ibogaine, voacangine, lochnerin, …
Number of citations: 125 academic.oup.com
D McHale, JB Sheridan - Journal of Essential Oil Research, 1989 - Taylor & Francis
… of citrus peel oils include isomeranzin (bitter orange and … Although isomeranzin is known to be formed by the acid … is concluded that isomeranzin is a natural component of grapefruit oil. …
Number of citations: 51 www.tandfonline.com
DK Bhattacharjya, N Pujirahayu, T Suzuki… - Journal of the Forest …, 2020 - researchgate.net
… These spectroscopic data were identical to those of isomeranzin (2) … Isomeranzin (2), a structural analogue to meranzin hydrate (7), showed higher antioxidant activity than 7. A previous …
Number of citations: 1 www.researchgate.net
MS Mokbel, T Suganuma - European Food Research and Technology, 2006 - Springer
The present study was conducted to evaluate the antioxidant and antimicrobial properties of methanol (100 and 80% aqueous) extracts of pummelo fruits albedo (Citrus grandis Osbeck)…
Number of citations: 92 link.springer.com
GJ Li, HJ Wu, Y Wang, WL Hung, RL Rouseff - Food chemistry, 2019 - Elsevier
… and fluorescence spectral characteristics of standard isomeranzin extremely well. UV and … 261 → 189 from isomeranzin at the identical retention time as standard isomeranzin. Using the …
Number of citations: 42 www.sciencedirect.com
P Dugo, L Mondello, E Cogliandro… - Journal of Agricultural …, 1996 - ACS Publications
… Moreover, we obtained isomeranzin by column chromatography on silica gel (mobile phase, petroleum ether:ethyl acetate, 70:30) from a sample of bitter orange oil that did not contain …
Number of citations: 49 pubs.acs.org
TS Wu - Phytochemistry, 1987 - Elsevier
Two new quinolone alkaloids, reevesianine-A and -B, along with five known furoquinoline alkaloids, 7-isopentenyloxy-γ-fagarine, skimmianine, haplopine, evodine, evoxine, and nine …
Number of citations: 27 www.sciencedirect.com

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